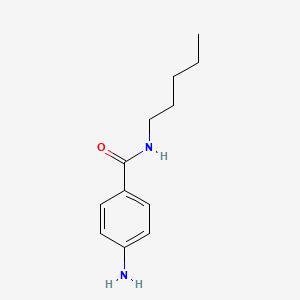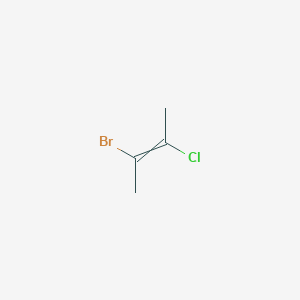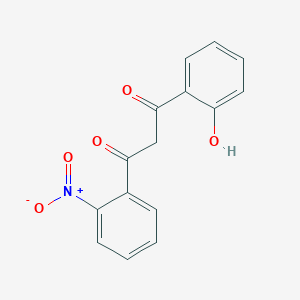![molecular formula C32H59N5O10 B14419084 (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid CAS No. 82867-32-1](/img/structure/B14419084.png)
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxy, amide, and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the formation of peptide bonds and the introduction of hydroxy groups. The synthetic route may start with the protection of functional groups to prevent unwanted reactions. Key steps include:
Formation of Amide Bonds: This is achieved through the reaction of carboxylic acids with amines, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Hydroxy Groups: Hydroxy groups can be introduced through oxidation reactions, using reagents such as PCC (pyridinium chlorochromate) or Swern oxidation.
Chiral Centers: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. The process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Alkyl halides for ether formation, acid chlorides for ester formation.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play a crucial role in forming hydrogen bonds and other interactions with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid: shares similarities with other peptide-based compounds that have multiple chiral centers and functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of hydroxy and amide groups, which confer unique chemical reactivity and biological activity. Its precise stereochemistry also plays a critical role in its interactions with molecular targets, making it a valuable compound for targeted research and applications.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82867-32-1 |
|---|---|
Molecular Formula |
C32H59N5O10 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C32H59N5O10/c1-15(2)11-21(35-31(46)27(17(5)6)37-32(47)28(18(7)8)36-30(45)20(10)38)23(39)13-25(41)33-19(9)29(44)34-22(12-16(3)4)24(40)14-26(42)43/h15-24,27-28,38-40H,11-14H2,1-10H3,(H,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,47)(H,42,43)/t19-,20?,21-,22-,23-,24-,27-,28-/m0/s1 |
InChI Key |
SGBATOYVQGIVGJ-AYYDESJSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)O)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


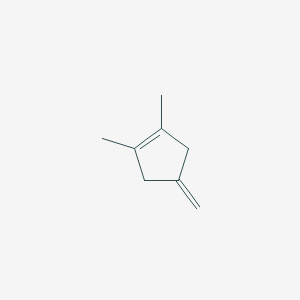
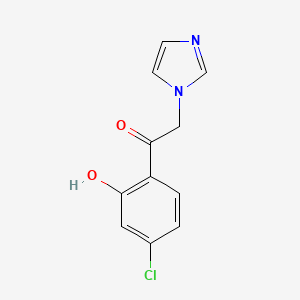
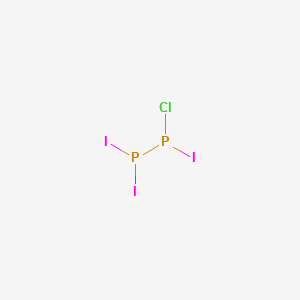
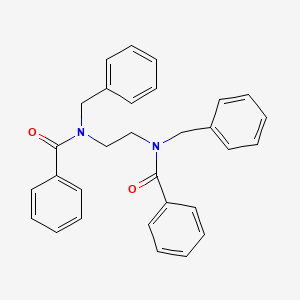
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
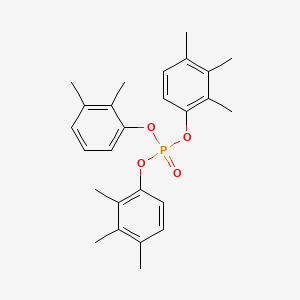

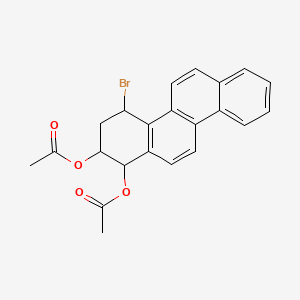

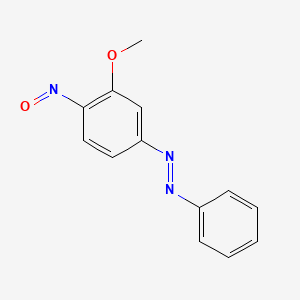
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
